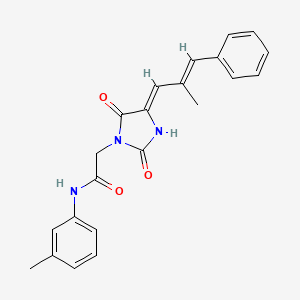
2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide” is an amide . Amides are a type of organic compound that contain a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
Amides can be synthesized from carboxylic acids, acyl halides, and acid anhydrides . The direct reaction of a carboxylic acid with an amine does not produce an amide, but a salt. Therefore, acyl chlorides or anhydrides are used as alternatives .Molecular Structure Analysis
The molecular structure of this compound would include an amide group, a phenyl group, and a tolyl group . The tolyl group is derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 3-position .Chemical Reactions Analysis
Amides can undergo a variety of chemical reactions. They can be hydrolyzed under acidic or basic conditions . Under acidic conditions, an amide can be heated with a dilute acid to form a carboxylic acid and ammonium ions . Under alkaline conditions, an amide can be heated with sodium hydroxide solution to give off ammonia gas and leave a solution containing a carboxylate .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
Structural Characterization and Molecular Stability
Studies have elucidated the molecular structure and stability of similar compounds through crystallography and NMR studies. For instance, the crystalline structure of a related compound demonstrated the planarity of the imidazolidine-2,4-dione system and the specific dihedral angles formed with adjacent phenyl and acetamide groups, highlighting intermolecular interactions such as C-H⋯O and N-H⋯O bonds that contribute to molecular stability (Sethusankar et al., 2002).
Synthesis of Related Compounds
The facile synthesis of novel thiazolidinedione derivatives has been explored, showcasing methods to enhance yields and reaction rates through microwave irradiation, with applications in hypoglycemic activity studies (Nikalje et al., 2012). Another study reports the synthesis of 2,4-dioxothiazolidin-5-ylidene derivatives, accomplished in good yields using mild conditions, demonstrating significant hypoglycemic activity (Nikaljea et al., 2012).
Potential Therapeutic Applications
Antimicrobial and Genotoxic Properties
Research on benzoimidazole derivatives, including compounds with structural similarities to the queried chemical, showed antimicrobial and genotoxic activities. These findings suggest the potential of such compounds in developing new antimicrobial agents with specific genotoxic characteristics (Benvenuti et al., 1997).
Hypoglycemic and Hypolipidemic Activities
Several studies have synthesized and evaluated derivatives for hypoglycemic and hypolipidemic activities, demonstrating promising results in animal models. This suggests potential applications in managing conditions like diabetes and hyperlipidemia (Mehendale-Munj et al., 2011).
Antibacterial and Antifungal Properties
New thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity, showing potential as antibacterial and antifungal agents. This indicates the role of such compounds in addressing resistant microbial strains (Baviskar et al., 2013).
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-[(4Z)-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,5-dioxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-7-6-10-18(12-15)23-20(26)14-25-21(27)19(24-22(25)28)13-16(2)11-17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,23,26)(H,24,28)/b16-11+,19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDWNYZUWAILSC-HANPTPSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC(=CC3=CC=CC=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

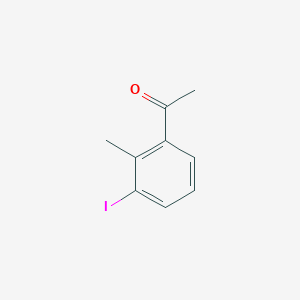
![4-bromo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2694230.png)
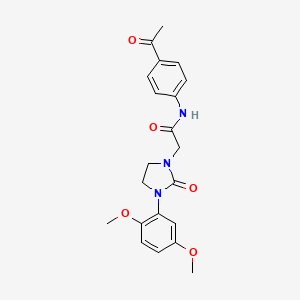
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2694234.png)
![5-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2694235.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2694236.png)
![1-(4-Bromophenyl)-3-{methyl[(4-methylbenzoyl)oxy]amino}-2-propen-1-one](/img/structure/B2694241.png)
![2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2694242.png)
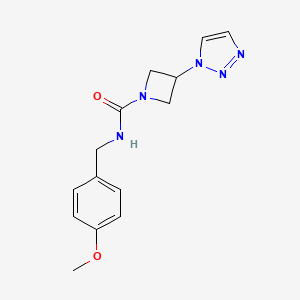
![Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate](/img/structure/B2694244.png)
![3-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2694245.png)
![7-methyl-5-oxo-1-thioxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2694246.png)
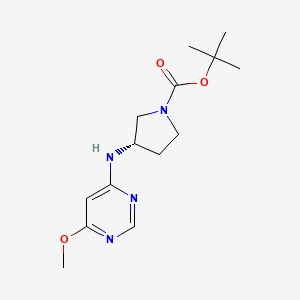
![3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2694250.png)